molecular formula C77H108N20O20S B13837711 alpha-Msh (pig)

alpha-Msh (pig)

Cat. No.: B13837711
M. Wt: 1665.9 g/mol
InChI Key: MBBQINYFFIKILA-UAZQEYIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-melanocyte stimulating hormone (alpha-MSH) is a tridecapeptide hormone derived from the pro-opiomelanocortin hormone. It is primarily known for its role in stimulating melanin production in melanocytes, which leads to skin pigmentation. Alpha-MSH is secreted by melanocytes and keratinocytes in response to ultraviolet light exposure. It also exhibits anti-inflammatory and antimicrobial properties by activating melanocortin receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-MSH can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of alpha-MSH involves large-scale solid-phase peptide synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The synthesized peptide is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Alpha-MSH undergoes various chemical reactions, including:

    Oxidation: The methionine residue in alpha-MSH can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Fmoc-protected amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

    Oxidation: Methionine sulfoxide-containing alpha-MSH.

    Reduction: Reduced alpha-MSH with free thiol groups.

    Substitution: Alpha-MSH analogs with modified amino acid residues.

Scientific Research Applications

Alpha-MSH has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in melanogenesis, inflammation, and immune response.

    Medicine: Explored as a potential therapeutic agent for conditions like melanoma, inflammatory diseases, and skin disorders.

    Industry: Utilized in cosmetic formulations for skin pigmentation and protection against ultraviolet radiation.

Mechanism of Action

Alpha-MSH exerts its effects by binding to melanocortin receptors (MC1R, MC3R, MC4R, and MC5R). The binding activates the adenylyl cyclase-cyclic AMP-protein kinase A pathway, leading to the phosphorylation of transcription factors like cAMP response element-binding protein (CREB). This, in turn, stimulates the expression of genes involved in melanin synthesis, DNA damage repair, and cell proliferation. In keratinocytes, alpha-MSH enhances nucleotide excision repair activity by phosphorylating DNA damage sensors like ataxia telangiectasia mutated (ATM) and Rad3 related (ATR).

Comparison with Similar Compounds

Similar Compounds

    Beta-melanocyte stimulating hormone (beta-MSH): Another melanocortin peptide with similar functions but different receptor affinities.

    Gamma-melanocyte stimulating hormone (gamma-MSH): A melanocortin peptide with distinct biological activities.

    Adrenocorticotropic hormone (ACTH): A peptide hormone derived from pro-opiomelanocortin with overlapping functions.

Uniqueness of Alpha-MSH

Alpha-MSH is unique due to its high affinity for melanocortin 1 receptor (MC1R) and its potent effects on melanin synthesis and anti-inflammatory responses. Its ability to modulate multiple cellular pathways makes it a versatile molecule for therapeutic and research applications.

Properties

Molecular Formula

C77H108N20O20S

Molecular Weight

1665.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C77H108N20O20S/c1-42(2)64(76(116)117)96-74(114)61-20-13-30-97(61)75(115)54(18-10-11-28-78)87-62(102)38-84-65(105)57(34-46-36-83-50-17-9-8-16-49(46)50)93-66(106)51(19-12-29-82-77(79)80)88-69(109)55(32-44-14-6-5-7-15-44)91-71(111)58(35-47-37-81-41-85-47)94-67(107)52(25-26-63(103)104)89-68(108)53(27-31-118-4)90-73(113)60(40-99)95-70(110)56(33-45-21-23-48(101)24-22-45)92-72(112)59(39-98)86-43(3)100/h5-9,14-17,21-24,36-37,41-42,51-61,64,83,98-99,101H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H,81,85)(H,84,105)(H,86,100)(H,87,102)(H,88,109)(H,89,108)(H,90,113)(H,91,111)(H,92,112)(H,93,106)(H,94,107)(H,95,110)(H,96,114)(H,103,104)(H,116,117)(H4,79,80,82)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-/m0/s1

InChI Key

MBBQINYFFIKILA-UAZQEYIDSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.